4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide, also known as ZK53, is a synthetic compound recognized for its therapeutic potential in oncology. This compound selectively activates mitochondrial caseinolytic protease P (HsClpP), a mechanism that leads to apoptosis in various cancer cell lines and inhibits tumor growth in xenograft models. The compound's structure includes a piperazine core, which is modified with various functional groups that enhance its biological activity.
ZK53 is classified as a small molecule drug candidate with a specific focus on cancer therapy. It falls under the category of protease activators, particularly targeting mitochondrial proteases, which play crucial roles in cellular homeostasis and apoptosis. The compound has been synthesized and characterized in various research settings, highlighting its potential as a selective anticancer agent.
The synthesis of 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide involves several key steps:
Although specific proprietary details regarding the synthetic route are not publicly disclosed, it is known that standard organic synthesis techniques are utilized throughout the process.
The molecular formula for 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide is C19H20BrF2N3O.
Property | Data |
---|---|
Molecular Weight | 424.3 g/mol |
IUPAC Name | N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide |
InChI | InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26) |
InChI Key | HRSJZGGIFGZVFD-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)Br |
The structure features a piperazine ring connected to two aromatic groups and a carboxamide functional group, contributing to its biological activity.
ZK53 can undergo several types of chemical reactions:
Common reagents for these reactions include:
ZK53 exerts its anticancer effects by selectively activating mitochondrial caseinolytic protease P (HsClpP). This activation leads to the degradation of essential mitochondrial proteins, resulting in mitochondrial dysfunction and subsequent apoptosis in cancer cells. The selectivity of ZK53 towards human ClpP proteins over bacterial ClpP proteins is attributed to specific π-π stacking interactions between ZK53 and amino acids within the ClpP protein structure.
ZK53 exhibits several notable physical and chemical properties:
Additional analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions.
The primary application of 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide lies in its potential as an anticancer agent. Research indicates that ZK53 can induce apoptosis in various cancer cell lines and inhibit tumor growth in preclinical models. Its selectivity for mitochondrial proteases positions it as a promising candidate for targeted cancer therapies.
Moreover, ongoing studies may explore its efficacy against different cancer types and its potential combination with other therapeutic agents to enhance treatment outcomes.
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: